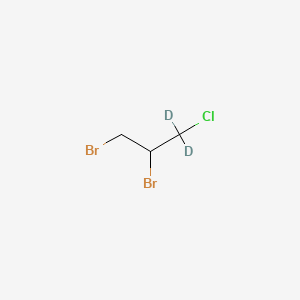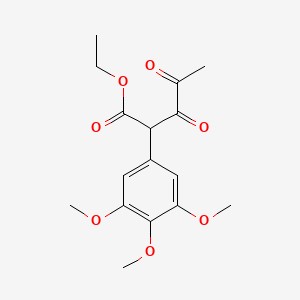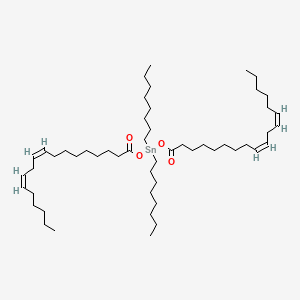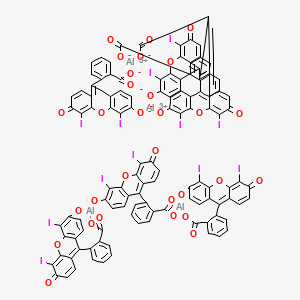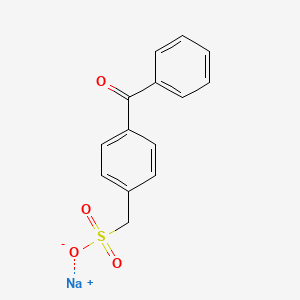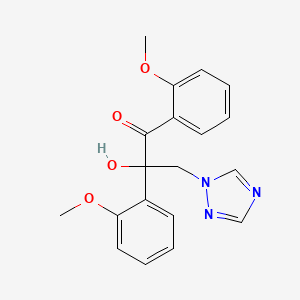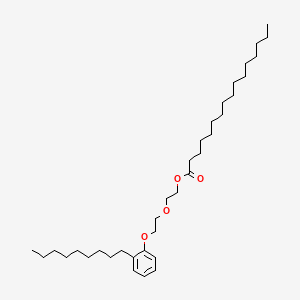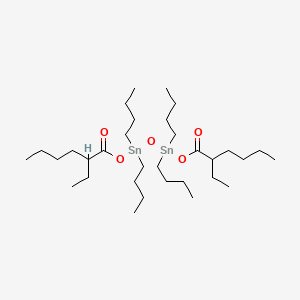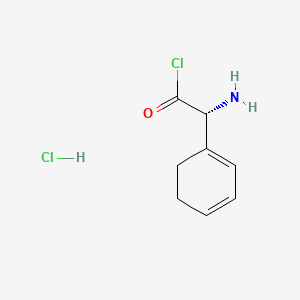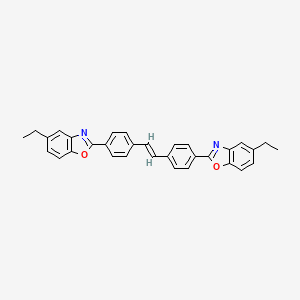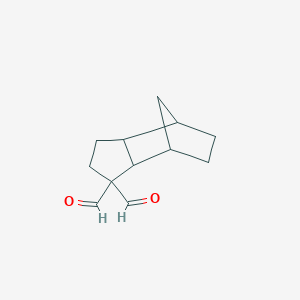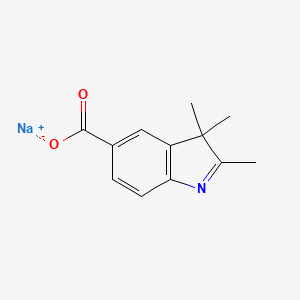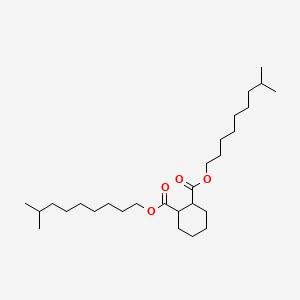
Diisodecyl cyclohexane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisodecyl cyclohexane-1,2-dicarboxylate is a chemical compound with the molecular formula C26H48O4. It is a colorless liquid with a molecular weight of 424.7 g/mol and is known for its low volatility and high thermal stability. This compound is commonly used as a plasticizer in various applications, including medical devices, toys, and food packaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisodecyl cyclohexane-1,2-dicarboxylate is synthesized through the esterification of 1,2-cyclohexanedicarboxylic acid with diisodecyl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors equipped with efficient heat exchange systems to maintain optimal reaction temperatures. The process also includes purification steps to remove any unreacted starting materials and by-products, ensuring a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: Diisodecyl cyclohexane-1,2-dicarboxylate primarily undergoes esterification and hydrolysis reactions.
Common Reagents and Conditions:
Esterification: this compound can be synthesized through esterification using diisodecyl alcohol and 1,2-cyclohexanedicarboxylic acid in the presence of a strong acid catalyst.
Hydrolysis: The compound can be hydrolyzed back to its parent acid and alcohol under acidic or basic conditions.
Major Products Formed:
Esterification: The primary product is this compound itself.
Hydrolysis: The products are 1,2-cyclohexanedicarboxylic acid and diisodecyl alcohol.
Scientific Research Applications
Diisodecyl cyclohexane-1,2-dicarboxylate is widely used in scientific research due to its unique properties. It serves as a plasticizer in the production of flexible PVC products, which are used in medical devices, toys, and food packaging. Additionally, it is used in the formulation of lubricants, adhesives, and coatings due to its excellent compatibility with various polymers and its ability to improve flexibility and durability.
Mechanism of Action
Diisodecyl cyclohexane-1,2-dicarboxylate is often compared to other plasticizers such as phthalates and adipates. Unlike phthalates, which have been associated with health concerns, this compound is considered a safer alternative due to its lower toxicity and better environmental profile. Adipates, on the other hand, are less effective at low temperatures compared to this compound, making the latter a preferred choice in applications requiring low-temperature flexibility.
Comparison with Similar Compounds
Phthalates (e.g., DEHP, DINP)
Adipates (e.g., DEHA, DOA)
Trimellitates (e.g., TOTM, ATTM)
Properties
CAS No. |
84731-64-6 |
|---|---|
Molecular Formula |
C28H52O4 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
bis(8-methylnonyl) cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C28H52O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h23-26H,5-22H2,1-4H3 |
InChI Key |
WZEFLOBFCQPVHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
